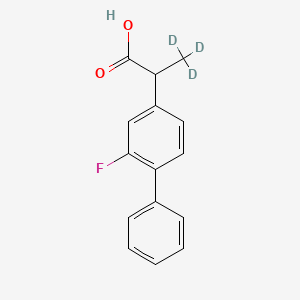

Flurbiprofen-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It is also used to treat pain or inflammation caused by osteoarthritis or rheumatoid arthritis .

Synthesis Analysis

Flurbiprofen can be prepared by performing a coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate . Another study presents the synthesis of novel compounds by combining flurbiprofen with various substituted 2-phenethylamines .

Molecular Structure Analysis

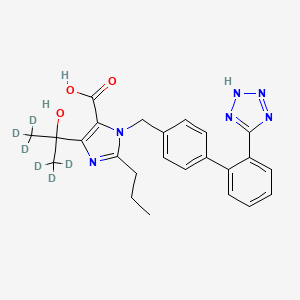

The molecular structure of Flurbiprofen-d3 has been analyzed using techniques such as 1H- and 13C-NMR spectroscopy, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

The reaction of flurbiprofen with astraphloxine at pH 8.0 – 10.8 followed by extraction of the resulting ion associate by toluene and determination of the optical density at an absorption maximum of 563 nm has been reported .

Physical And Chemical Properties Analysis

The solubility of Flurbiprofen-d3 increased by 2-fold compared to that of Flurbiprofen . The melting point and heat of fusion of Flurbiprofen-d3 were lower than those of Flurbiprofen .

Scientific Research Applications

Transdermal Pain Management

Flurbiprofen is used in the development of transdermal systems aimed at alleviating chronic pain. An amorphous complex of flurbiprofen and lidocaine has been studied for its physicochemical properties and effectiveness in pain relief when administered through the skin .

Antioxidant and Anti-Inflammatory Therapies

Novel derivatives of flurbiprofen are being explored for their antioxidant and anti-inflammatory properties. These derivatives are part of ongoing research to unlock new therapeutic avenues for complex health challenges .

Chromatographic Method Development

Flurbiprofen is involved in the development and validation of chromatographic methods. A sensitive, simple, efficient, and reversed-phase high-performance liquid chromatography (RP-HPLC) approach has been adopted for analyzing flurbiprofen in nanoparticle formulations .

Mechanism of Action

Target of Action

Flurbiprofen-d3, like its parent compound Flurbiprofen, primarily targets the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Flurbiprofen-d3 reversibly inhibits the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors , thereby reducing the production of prostaglandins . As a result, the inflammatory response is dampened, leading to a reduction in pain and fever .

Biochemical Pathways

The primary biochemical pathway affected by Flurbiprofen-d3 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Flurbiprofen-d3 disrupts the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2), effectively reducing the production of prostaglandins .

Pharmacokinetics

The pharmacokinetics of Flurbiprofen-d3 are expected to be similar to that of Flurbiprofen. Flurbiprofen is rapidly absorbed and has a distribution volume of 0.12 L/kg . It is metabolized in the liver via the CYP2C9 enzyme, with the major metabolite being 4-hydroxy-flurbiprofen, which is inactive . The elimination half-life is between 4.7 to 5.7 hours, and it is excreted in the urine, with less than 3% excreted as unchanged drug and about 70% primarily as metabolites .

Result of Action

The inhibition of prostaglandin synthesis by Flurbiprofen-d3 leads to a reduction in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Action Environment

The action of Flurbiprofen-d3 can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability. Additionally, individual factors such as the patient’s age, renal function, and hepatic function can also influence the drug’s action . For example, in patients with impaired renal function, the elimination of Flurbiprofen metabolites may be reduced, and in patients with impaired hepatic function, protein binding may be decreased .

Safety and Hazards

properties

IUPAC Name |

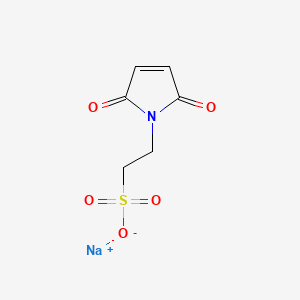

3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBZMRGLBWNTM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661984 |

Source

|

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185133-81-6 |

Source

|

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)

![Ethanone, 1-[2-(trimethylsilyl)cyclopropyl]-, trans- (9CI)](/img/no-structure.png)

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)